N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide

Description

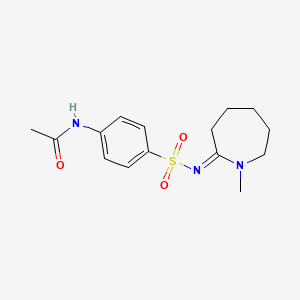

This compound belongs to the N-phenylacetamide sulfonamide class, characterized by a phenyl ring substituted with a sulfonamide group linked to a hexahydro-1-methyl-2H-azepin-2-ylidene moiety.

Properties

CAS No. |

126826-63-9 |

|---|---|

Molecular Formula |

C15H21N3O3S |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-[4-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide |

InChI |

InChI=1S/C15H21N3O3S/c1-12(19)16-13-7-9-14(10-8-13)22(20,21)17-15-6-4-3-5-11-18(15)2/h7-10H,3-6,11H2,1-2H3,(H,16,19)/b17-15+ |

InChI Key |

XSPLMCFETZHWCL-BMRADRMJSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCCCN2C |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCCN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps:

Formation of Hexahydro-1-methyl-2H-azepin-2-ylidene: This intermediate is synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Amino Sulfonyl Group: The hexahydro-1-methyl-2H-azepin-2-ylidene intermediate is then reacted with sulfonyl chloride in the presence of a base to introduce the amino sulfonyl group.

Coupling with Phenyl Acetamide: Finally, the amino sulfonyl intermediate is coupled with phenyl acetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Ring Systems : The target compound’s seven-membered azepine ring contrasts with six-membered piperazine (compound 35) or aromatic pyrimidine (compound 5) systems. Larger rings may enhance conformational flexibility but reduce metabolic stability .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro in compound 15) increase melting points (227°C vs. 246°C for compound 5), likely due to enhanced intermolecular forces. The methyl group on the azepine ring in the target compound may improve lipophilicity compared to polar pyrimidine derivatives .

2.3 Pharmacological Activities

- Analgesic Activity : Compound 35 showed potency comparable to paracetamol, attributed to the 4-methylpiperazinyl group’s interaction with central nervous system targets .

- Antimicrobial Activity: Acetylsulfadiazine (compound 9) is a well-known sulfonamide antibiotic, highlighting the role of pyrimidine substituents in targeting bacterial dihydropteroate synthase .

- Anti-Inflammatory Potential: Compound 36 (N,N-diethylsulfamoyl) demonstrated anti-hypernociceptive effects, suggesting sulfonamide derivatives modulate inflammatory pathways .

2.4 Structural and Crystallographic Insights

- Crystal Packing : Compounds like N-(4-hydroxyphenyl)-2-(benzothiazolyl)acetamide () exhibit π-stacking interactions (3.93 Å spacing) and hydrogen bonding (N–H⋯O), which influence solubility and stability .

Biological Activity

N-(4-(((Hexahydro-1-methyl-2H-azepin-2-ylidene)amino)sulfonyl)phenyl)acetamide, also known by its CAS number 126826-63-9, is a complex organic compound notable for its unique structural features, including a hexahydro-1-methyl-2H-azepin moiety and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 281.37 g/mol. Its structure contributes to various biological activities, primarily through interactions with specific enzymes.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in cancer cells. The inhibition of CA IX can disrupt critical cellular processes, leading to apoptosis in cancerous cells, thereby positioning this compound as a promising candidate for anticancer therapies.

Table 1: Biological Activity Summary

| Biological Activity | Target Enzyme | Effect |

|---|---|---|

| Inhibition | Carbonic Anhydrase IX | Induces apoptosis in cancer cells |

Synthesis and Production

The synthesis of this compound typically involves the reaction of hexahydro-1-methyl-2H-azepin with 4-amino-benzenesulfonamide. The reaction conditions often require solvents such as benzene and catalysts to facilitate the process under reflux conditions.

Table 2: Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Hexahydro-1-methyl-2H-azepin + 4-amino-benzenesulfonamide | Reflux in benzene | N-(4-(...)) |

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound. For instance, research on related sulfonamide derivatives has demonstrated their efficacy in inhibiting various enzymes involved in metabolic processes, indicating a broader potential for therapeutic applications .

A notable study evaluated the effects of structurally similar compounds on enzyme inhibition and cellular viability in cancer models. These findings reinforce the hypothesis that compounds featuring both azepine and sulfonamide structures may exhibit enhanced biological activity due to their dual-targeting capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.